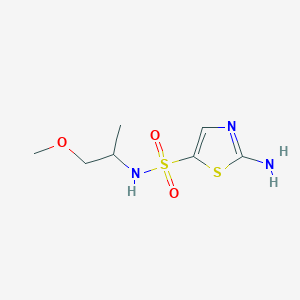

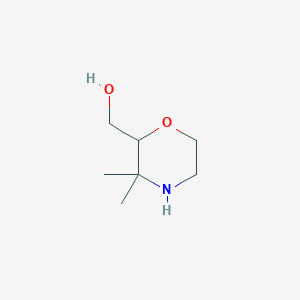

2-(1-(2-Ethylbutyl)piperidin-4-yl)ethan-1-ol

Vue d'ensemble

Description

2-(1-(2-Ethylbutyl)piperidin-4-yl)ethan-1-ol, commonly known as 2-EBP, is a synthetic organic compound with a variety of uses in the scientific research field. 2-EBP is primarily used as a reagent in organic synthesis and as a model for the study of enzyme-catalyzed reactions. It is also used as a catalyst in the production of pharmaceuticals and as a substrate in biochemistry studies.

Applications De Recherche Scientifique

Gene Delivery Systems

This compound has been utilized in the development of nonviral genomic medicines for the lungs. It serves as a building block for biodegradable ionizable lipids, which are used to create inhalable delivery vehicles for mRNA and CRISPR-Cas9 gene editors . This application is crucial for advancing gene therapy techniques.

PROTAC Development

The structure of this molecule is beneficial in the creation of PROTAC linkers . These linkers are part of a larger molecule that binds to a target protein and an E3 ubiquitin ligase, leading to the target’s degradation . This has significant implications for targeted protein degradation in disease treatment.

Antihistamine Research

An impurity of this compound, 1-(2-Ethoxyethyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole hydrochloride , is related to Bilastine, a non-sedating H1-antihistamine used for allergic rhinitis and chronic idiopathic urticaria . Research into this area could lead to the development of new antihistamine drugs.

Green Chemistry

Piperidine derivatives, including this compound, have been synthesized using greener deep eutectic solvent media . This approach is part of the broader field of green chemistry, which aims to reduce or eliminate the use and generation of hazardous substances.

Pharmacological Applications

The piperidine moiety is a common feature in many pharmacologically active compounds. As such, derivatives of this compound are likely to be explored for their potential pharmacological applications . This includes the development of new medications with various therapeutic effects.

Chemical Synthesis

This compound can also be used in chemical synthesis as an intermediate or a reactant to produce other complex molecules. Its presence in various synthetic routes highlights its versatility in organic chemistry .

Mécanisme D'action

Target of Action

The primary target of 2-(1-(2-Ethylbutyl)piperidin-4-yl)ethan-1-ol is glutaminase 1 . Glutaminase 1 is an enzyme that plays a crucial role in cellular metabolism by converting glutamine into glutamate, a key molecule in cellular energy production and signal transduction .

Mode of Action

The compound interacts with its target, glutaminase 1, by inhibiting its activity . This inhibition disrupts the conversion of glutamine to glutamate, thereby affecting cellular metabolism and signaling .

Biochemical Pathways

The inhibition of glutaminase 1 affects the glutaminolysis pathway, which is a critical metabolic pathway in cells . This disruption can lead to a decrease in the production of glutamate and subsequently affect other downstream processes such as the tricarboxylic acid (TCA) cycle and the production of ATP, the main energy currency of the cell .

Result of Action

The inhibition of glutaminase 1 by 2-(1-(2-Ethylbutyl)piperidin-4-yl)ethan-1-ol can lead to a decrease in cellular energy production and disrupt cellular signaling . This disruption can potentially lead to the death of cells that are heavily reliant on glutaminolysis for survival, such as certain cancer cells .

Propriétés

IUPAC Name |

2-[1-(2-ethylbutyl)piperidin-4-yl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H27NO/c1-3-12(4-2)11-14-8-5-13(6-9-14)7-10-15/h12-13,15H,3-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMGQOOZCIDWDAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)CN1CCC(CC1)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H27NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1-(2-Ethylbutyl)piperidin-4-yl)ethan-1-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[Cyclohexyl(methyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B1489372.png)

![3-[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]propan-1-amine](/img/structure/B1489373.png)

![(2E)-3-{1-[(2-fluorophenyl)methyl]-1H-pyrazol-4-yl}prop-2-enoic acid](/img/structure/B1489378.png)

![2-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)propanoic acid](/img/structure/B1489384.png)

![Tert-butyl ((5-chlorobenzo[d]isoxazol-3-yl)methyl)carbamate](/img/structure/B1489389.png)